

# Application Notes and Protocols for PF-06726304 Efficacy Studies in Animal Models

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## Compound of Interest

Compound Name: PF-06726304

Cat. No.: B610004

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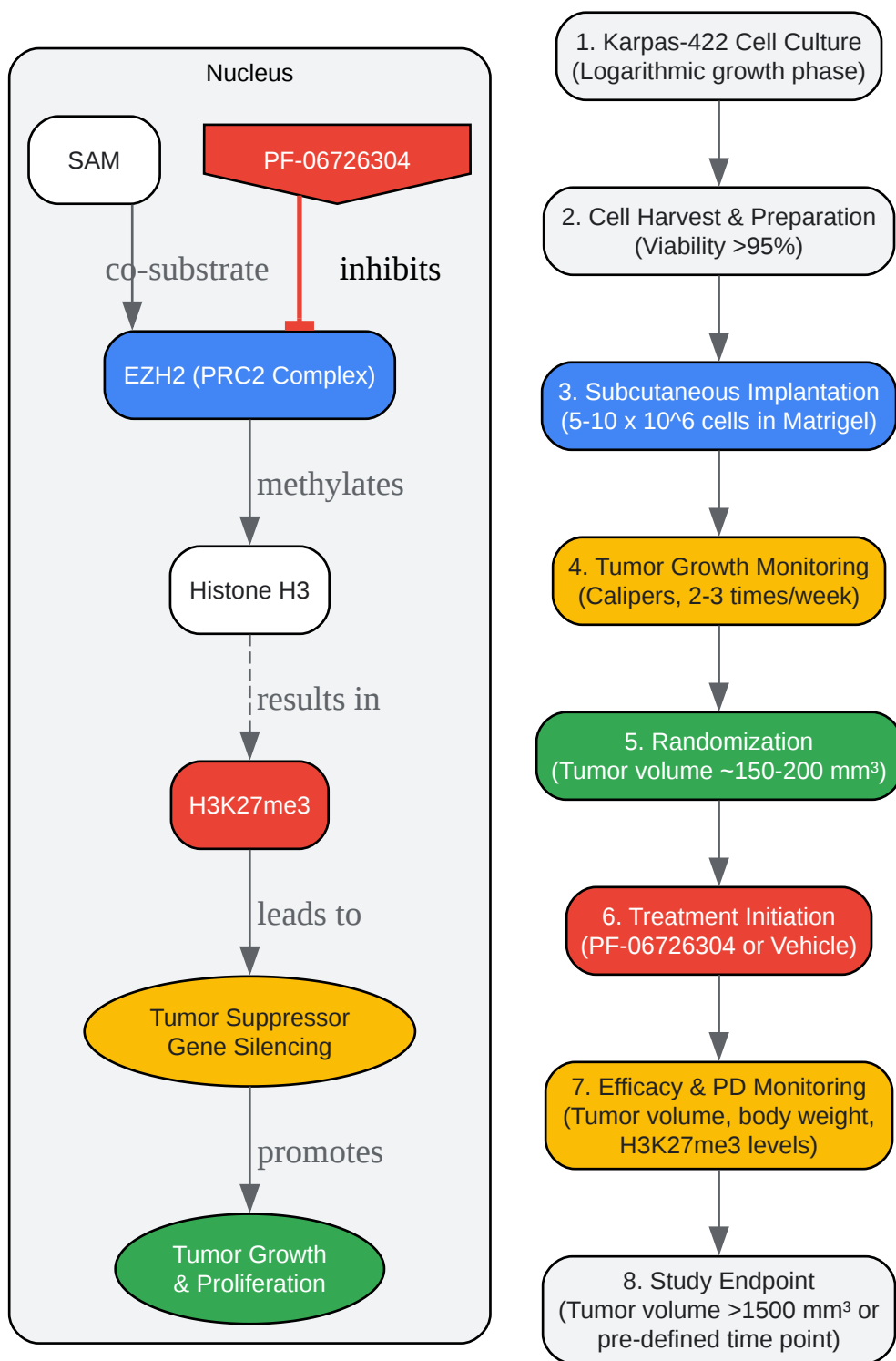
## Introduction

**PF-06726304** is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. In various cancers, including certain lymphomas, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and tumor progression. **PF-06726304** competitively inhibits the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing H3K27 methylation and reactivating the expression of tumor suppressor genes. Preclinical studies have demonstrated its robust anti-tumor activity in various cancer models, particularly in diffuse large B-cell lymphoma (DLBCL).[2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of **PF-06726304** using xenograft animal models, with a primary focus on the Karpas-422 DLBCL model. Additionally, alternative models for other cancer types are discussed.

## EZH2 Signaling Pathway

The following diagram illustrates the mechanism of action of **PF-06726304** in inhibiting the EZH2 signaling pathway.



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## References

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- 2. [selleckchem.com](http://selleckchem.com) [[selleckchem.com](http://selleckchem.com)]
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